Dimefuron
Overview
Description
Dimefuron is a herbicide primarily used for the control of annual broad-leaved weeds. It belongs to the oxadiazolone and phenylurea herbicide groups. This compound has a low aqueous solubility and low volatility, making it persistent in soil and aquatic systems under certain conditions. It is highly toxic to algae and moderately toxic to earthworms, but it has low oral mammalian toxicity .
Mechanism of Action
Target of Action
Dimefuron is a herbicide that primarily targets annual broad-leaved weeds . It is selective and is absorbed mainly through the roots
Mode of Action
It is known to inhibit photosynthesis at photosystem ii, specifically binding to the serine 264 residue . This inhibition disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the weed .
Biochemical Pathways
This compound affects the photosynthetic pathway in plants. By inhibiting Photosystem II, it disrupts the light-dependent reactions of photosynthesis. This prevents the plant from producing ATP and NADPH, two molecules essential for the light-independent reactions of photosynthesis. The downstream effect is a disruption in the synthesis of glucose, which is vital for the plant’s growth and survival .
Pharmacokinetics
It is known to have a low aqueous solubility and a low volatility . It may persist in soil and aquatic systems depending on local conditions . Based on its physico-chemical properties, it has the potential to leach into groundwater .
Result of Action
The primary result of this compound’s action is the death of the targeted weeds. By inhibiting photosynthesis, the plant is unable to produce the energy and reducing power it needs to survive. This leads to the death of the plant, thereby controlling the population of the targeted weeds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its persistence in soil and aquatic systems can be affected by local conditions such as soil type, temperature, and rainfall . Additionally, its potential to leach into groundwater suggests that it could be transported away from the application site, which could affect its efficacy .
Biochemical Analysis
Cellular Effects
It is known that Dimefuron is highly toxic to algae and moderately toxic to earthworms . This suggests that this compound may have significant effects on cellular processes in these organisms, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known that this compound may be persistent in soil and aquatic systems depending on local conditions This suggests that this compound could have long-term effects on cellular function in these environments
Preparation Methods
Dimefuron is synthesized through a series of chemical reactions involving phenylurea and oxadiazolone derivatives. The synthetic route typically involves the reaction of 3-chloroaniline with tert-butyl isocyanate to form an intermediate, which is then reacted with 5-tert-butyl-2-oxo-1,3,4-oxadiazole-3-carboxylic acid chloride to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Dimefuron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Scientific Research Applications
Dimefuron has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and mechanisms of phenylurea and oxadiazolone herbicides.
Biology: Research on this compound includes its effects on various biological systems, particularly its toxicity to algae and earthworms.
Medicine: Although not directly used in medicine, studies on this compound contribute to understanding the environmental impact of herbicides and their potential effects on human health.
Comparison with Similar Compounds
Dimefuron is compared with other herbicides in the phenylurea and oxadiazolone groups, such as:
Diuron: Another phenylurea herbicide with similar mechanisms but different application spectra.
Isoproturon: A phenylurea herbicide used for controlling grass weeds, differing in its selectivity and environmental persistence.
Oxadiazon: An oxadiazolone herbicide with a broader spectrum of weed control but higher volatility. This compound’s uniqueness lies in its specific combination of low volatility, persistence in soil, and selective toxicity to certain weeds
Properties
IUPAC Name |
3-[4-(5-tert-butyl-2-oxo-1,3,4-oxadiazol-3-yl)-3-chlorophenyl]-1,1-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3/c1-15(2,3)12-18-20(14(22)23-12)11-7-6-9(8-10(11)16)17-13(21)19(4)5/h6-8H,1-5H3,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWRNDJOGMTCPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)NC(=O)N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058059 | |
Record name | Dimefuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34205-21-5 | |
Record name | Dimefuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34205-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimefuron [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034205215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimefuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-[5-(tert-butyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]-3-chlorophenyl]-1,1-dimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMEFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39TXE38663 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dimefuron inhibits the Hill reaction in plants, a critical process within photosynthesis. This inhibition occurs within the chloroplasts, specifically targeting photosystem II. [, , ] This disruption ultimately leads to the death of susceptible weed species.
A: While specific structure-activity relationships aren't extensively discussed in the provided papers, it is known that this compound belongs to the urea family of herbicides. These herbicides typically interfere with photosynthesis. [, ] Further research exploring modifications to its structure and their impact on potency and selectivity could yield valuable insights.
A: Research indicates that this compound is primarily absorbed by the root system, with limited foliar uptake and translocation. [] This characteristic contributes to its effectiveness as a pre-emergence herbicide, particularly in crops like field beans where the seeds are sown at a depth offering protection from the herbicide. [, ]
A: The interaction of this compound with DOM is complex and depends on the source of the DOM. Some types, like those from fermented straw, enhance its adsorption to soil, potentially leading to reduced availability and biodegradation. [] Conversely, DOM from sources like sewage sludge can increase desorption, potentially influencing its mobility in the environment. []
A: Studies show that this compound's degradation in soil is influenced by various factors, including soil type and the presence of compost. Compost addition, while generally beneficial for soil health, can decrease its mineralisation rate, potentially leading to increased persistence. [] This highlights the importance of understanding its long-term behavior in different soil environments.
A: Thin-layer chromatography (TLC) is a valuable tool for separating and identifying this compound. Both normal phase (NP-TLC) and reversed-phase (RP-TLC) methods, using different mobile phases, have proven effective in separating this compound from other pesticides. [, ] High-performance liquid chromatography (HPLC) is another widely used technique for separating and quantifying this compound, offering high sensitivity and resolution. []
A: Yes, a study focusing on the Danube River identified this compound as one of several pollutants significantly correlating with changes in macroinvertebrate communities. [] This finding emphasizes the importance of monitoring its presence in aquatic ecosystems and understanding its potential ecological impacts.
A: Research indicates that this compound can act synergistically with aclonifen, enhancing weed control efficacy. [, ] This synergy allows for the use of lower doses, potentially minimizing environmental impact while maximizing weed control. Further research could explore other beneficial herbicide combinations.
A: While the provided research doesn't specifically mention this compound resistance, the potential for weeds to develop resistance to herbicides is a well-documented phenomenon. [] Continuous monitoring for resistance development and implementing resistance management strategies are crucial for ensuring its long-term efficacy.
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